molecular formula C14H20N6 B7049552 1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine

1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine

Cat. No.: B7049552
M. Wt: 272.35 g/mol
InChI Key: CQPLDJDIGHRYHJ-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylpyridin-2-yl group and a 1,2,4-triazol-1-yl ethyl group

Preparation Methods

The synthesis of 1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the 4-methylpyridin-2-yl group: This step involves the nucleophilic substitution reaction of 4-methylpyridine with the piperazine core.

    Attachment of the 1,2,4-triazol-1-yl ethyl group: This is typically done through a nucleophilic substitution reaction using 1,2,4-triazole and an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine can be compared with other similar compounds, such as:

    1-(4-Methylpyridin-2-yl)piperazine: Lacks the 1,2,4-triazol-1-yl ethyl group, resulting in different chemical properties and applications.

    4-(2-(1,2,4-Triazol-1-yl)ethyl)piperazine:

    1-(4-Chloropyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine: Substitution of the methyl group with a chlorine atom can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-13-2-3-16-14(10-13)19-7-4-18(5-8-19)6-9-20-12-15-11-17-20/h2-3,10-12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPLDJDIGHRYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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